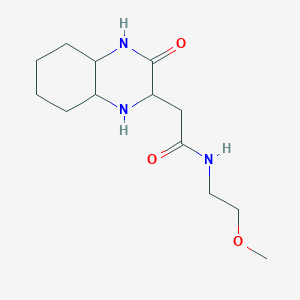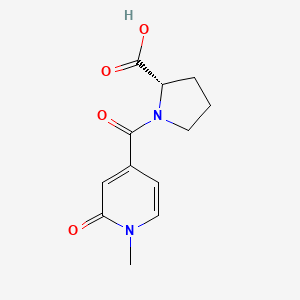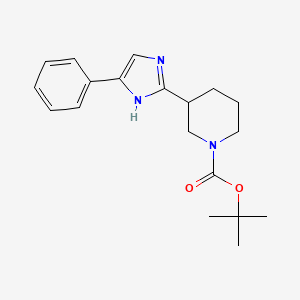
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide
概要
説明
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide, also known as MEODQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MEODQ is a derivative of the quinoxaline ring system, which has been shown to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to enhance the activity of GABA receptors, which are responsible for inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, leading to its anticonvulsant and anxiolytic effects. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its potential use in the treatment of neurodegenerative diseases.
生化学的および生理学的効果
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been found to decrease the levels of glutamate, an excitatory neurotransmitter that is involved in neuronal damage in neurodegenerative diseases. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been shown to increase the activity of antioxidant enzymes, which may protect against oxidative stress.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical properties make it suitable for various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. However, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has some limitations as well. Its low solubility in water makes it difficult to administer in animal models, and its potential toxicity requires careful dosage and administration.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and eventually in human clinical trials. Additionally, the exact mechanism of action of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide needs to be elucidated to fully understand its therapeutic potential. Finally, the development of new synthesis methods and modifications of existing methods may lead to improved yields and purity of N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide.
In conclusion, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is a chemical compound that has shown potential therapeutic effects in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide is an interesting compound that warrants further investigation for its potential use in the treatment of various diseases.
科学的研究の応用
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been studied extensively for its potential therapeutic effects. It has been shown to possess anticonvulsant, analgesic, and anxiolytic properties in animal models. N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide has been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
特性
IUPAC Name |
N-(2-methoxyethyl)-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-19-7-6-14-12(17)8-11-13(18)16-10-5-3-2-4-9(10)15-11/h9-11,15H,2-8H2,1H3,(H,14,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYOPHOHVBKNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1C(=O)NC2CCCCC2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-(3-oxodecahydroquinoxalin-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,6-Dichloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B1456657.png)
![7,8-dihydropyrazolo[5,1-b]quinazolin-5(6H)-one](/img/structure/B1456660.png)

![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)


![{[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid](/img/structure/B1456668.png)

![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)

![But-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/structure/B1456675.png)
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)